molecular formula C5H8N2O B2827478 (2-Methyloxazol-5-YL)methanamine CAS No. 141567-36-4

(2-Methyloxazol-5-YL)methanamine

Cat. No.: B2827478
CAS No.: 141567-36-4
M. Wt: 112.132
InChI Key: FQEVXKSBFMCYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyloxazol-5-yl)methanamine is a heterocyclic amine featuring a methyl-substituted oxazole ring linked to a methanamine group. Its molecular structure (C₅H₈N₂O) combines the electron-rich oxazole ring with a primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is available as a hydrochloride salt (CAS 1222084-56-1) with 97% purity, commonly used in research for its stability and solubility .

Properties

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEVXKSBFMCYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141567-36-4
Record name (2-methyl-1,3-oxazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazol-5-yl)methanamine typically involves the reaction of 2-methyl-1,3-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction parameters to enhance efficiency and scalability.

Chemical Reactions Analysis

(2-Methyloxazol-5-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

(2-Methyloxazol-5-yl)methanamine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

(2-Methyloxazol-5-yl)methanamine is compared with other similar compounds, such as oxazole , thiazole , and imidazole . While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity, making it suitable for distinct applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxazole-Based Derivatives

(a) Oxazol-5-ylmethanamine Hydrochloride
  • Structural Similarity : Shares the oxazole-5-ylmethanamine backbone but lacks the methyl group at position 2.
  • Similarity score: 0.82 compared to (2-Methyloxazol-5-yl)methanamine .
  • Applications : Used in peptide coupling reactions due to its primary amine functionality.
(b) Oxazol-2-ylmethanamine Hydrochloride
  • Structural Difference : The methanamine group is attached to position 2 of the oxazole ring instead of position 3.
  • Impact : Altered electronic distribution affects hydrogen-bonding capacity and solubility. Similarity score: 0.65 .

Thiazole and Tetrazole Derivatives

(a) [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
  • Structural Variation : Replaces the oxazole oxygen with sulfur (thiazole) and introduces a methoxymethyl group.
  • Molecular weight: 234.32 g/mol .
(b) 1-(2-Methyl-2H-tetrazol-5-yl)methanamine
  • Structural Difference : Substitutes oxazole with a tetrazole ring, a bioisostere for carboxylic acids.
  • Impact : Tetrazole’s metabolic stability and ionizability at physiological pH make it favorable in drug design. CAS: 131183-10-3 .

Substituted Benzodiazepine and Quinazoline Derivatives

Compounds like [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (CAS 59467-64-0) incorporate methanamine into larger heterocyclic systems. These derivatives exhibit pharmacological activity but lack the oxazole ring’s π-electron density, altering binding interactions .

Physicochemical Properties

Melting Points and Stability

  • Comparative Data :
    • 2-Phenyl-5-γ-tolyloxazole (m.p. 81°C) vs. 5-γ-p-methoxy-2-γ-tolyloxazole (m.p. 145°C): Methoxy groups increase melting points due to enhanced intermolecular interactions .

Solubility

  • While direct solubility data for this compound are unavailable, analogs like benzenemethanamine show temperature-dependent solubility in polar solvents (e.g., N,N-dimethylformamide), suggesting similar trends .

Biological Activity

(2-Methyloxazol-5-YL)methanamine, with the molecular formula C₅H₈N₂O and a molecular weight of approximately 112.13 g/mol, is a heterocyclic compound featuring an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a precursor for various therapeutic agents. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications.

Chemical Structure and Properties

The structure of this compound consists of a methanamine group attached to the 2-position of an oxazole ring. The presence of both nitrogen and oxygen in the oxazole ring contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₅H₈N₂O
Molecular Weight112.13 g/mol
Structural FeaturesHeterocyclic compound with an oxazole ring

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Monoamine Oxidase Inhibition :
    • The compound has been identified as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters such as dopamine. Inhibiting MAO-B can lead to increased levels of dopamine, which is particularly beneficial in treating neurodegenerative diseases like Parkinson's disease. Studies have shown that derivatives of this compound have IC50 values indicating effective inhibition against MAO-B.
    EnzymeIC50 Value (μM)
    MAO-A43.3
    MAO-B3.47
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial and fungal infections .
  • Potential Antidiabetic Effects :
    • Some derivatives have shown promise in exhibiting hypoglycemic effects, suggesting potential applications in managing diabetes .
  • Anti-inflammatory Properties :
    • The oxazole moiety is known for its anti-inflammatory activities, which may extend to this compound and its derivatives .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor interactions:

  • Enzyme Inhibition : By inhibiting MAO-B, the compound increases neurotransmitter levels, which can alleviate symptoms associated with neurodegenerative disorders.
  • Receptor Binding : The compound may interact with various receptors involved in neurotransmission and inflammation, although specific receptor targets require further elucidation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neuroprotective Effects :
    • A study demonstrated that derivatives of this compound could enhance neuronal survival in models of neurodegeneration by inhibiting MAO-B activity.
  • Antimicrobial Efficacy :
    • Research indicated that certain derivatives exhibited significant antimicrobial activity against various bacterial strains, warranting further exploration into their therapeutic potential .
  • SAR Studies :
    • Structure-activity relationship (SAR) studies highlighted the importance of substituents on the oxazole ring in modulating biological activity, guiding future synthetic efforts to optimize efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.